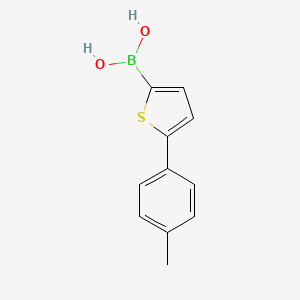

5-(4-Methylphenyl)thiophene-2-boronic acid

Description

Significance of Boronic Acids as Versatile Reagents in Organic Synthesis

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their stability, low toxicity, and remarkable reactivity profile have established them as mainstays in synthetic organic chemistry. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction's tolerance of a wide range of functional groups and its high degree of stereo- and regioselectivity have made it a favored method in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govntnu.no

The versatility of boronic acids extends beyond cross-coupling reactions. They are also employed in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and as protecting groups. Their ability to form reversible covalent bonds with diols has also been exploited in the development of sensors and in drug delivery systems.

Importance of Thiophene (B33073) Scaffolds in Material Science and Advanced Organic Frameworks

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key building block in the field of materials science. Its electron-rich nature and rigid, planar structure facilitate π-π stacking and effective charge transport, making it an ideal component for organic electronic materials. wiley.comresearchgate.net Thiophene-containing polymers, such as polythiophenes, have been extensively investigated for their semiconducting properties and are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). mdpi.com

Furthermore, the predictable geometry and reactivity of thiophene derivatives make them excellent candidates for the construction of advanced organic frameworks, such as covalent organic frameworks (COFs). These porous, crystalline materials have potential applications in gas storage, catalysis, and sensing. The incorporation of thiophene units into these frameworks can impart desirable electronic and optical properties.

Contextualization of 5-(4-Methylphenyl)thiophene-2-boronic Acid within Thiophene-Boronic Acid Derivatives

This compound belongs to the broader class of aryl-substituted thiophene-boronic acids. This family of compounds combines the advantageous properties of both the boronic acid and the thiophene scaffold. The presence of the boronic acid group at the 2-position of the thiophene ring makes it a versatile building block for further functionalization, primarily through Suzuki-Miyaura coupling reactions. researchgate.net

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been synthesized and studied. For instance, the synthesis of 2-(bromomethyl)-5-p-tolylthiophene has been reported, which could be a potential precursor or derivative of the boronic acid . nih.gov

Overview of Research Trajectories for Aryl Thiophene Boronic Acids

Research involving aryl thiophene boronic acids is largely driven by their potential in creating novel materials with tailored properties. The general synthetic strategy for these compounds often involves the lithiation of a substituted thiophene followed by reaction with a trialkyl borate (B1201080), or through palladium-catalyzed borylation of a halogenated thiophene.

The primary application of these compounds is as monomers in polymerization reactions to create conjugated polymers. The Suzuki polycondensation of dibromoaryl compounds with thiophene-bis(boronic acids) is a common method for synthesizing high molecular weight thiophene-containing polymers for electronic applications. nih.gov

Current research in this area focuses on several key aspects:

Development of new catalysts: The efficiency of Suzuki-Miyaura couplings with thienylboronic acids can be challenging due to side reactions like protodeboronation. researchgate.net Therefore, the development of more active and stable palladium catalysts is an ongoing area of research. ntnu.no

Synthesis of novel monomers: By varying the aryl substituent on the thiophene ring, researchers can fine-tune the electronic and photophysical properties of the resulting materials. This includes introducing different electron-donating or electron-withdrawing groups to modulate the band gap and charge transport characteristics.

Applications in organic electronics: A major goal is to incorporate these building blocks into more efficient and stable organic electronic devices. This includes their use as emitters in OLEDs, donor materials in OPVs, and charge transport layers in FETs. The inherent properties of the thiophene ring, combined with the synthetic flexibility offered by the boronic acid group, make aryl thiophene boronic acids valuable tools in the pursuit of next-generation organic electronics.

Properties

IUPAC Name |

[5-(4-methylphenyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQKTJYFEPBJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694394 | |

| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296768-49-5 | |

| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Methylphenyl Thiophene 2 Boronic Acid and Structural Analogues

Direct Borylation Approaches to Thiophene (B33073) Boronic Acid Derivatives

Direct borylation methods offer an efficient route to thiophene boronic acids by introducing a boron-containing moiety directly onto the thiophene ring. These strategies are often characterized by their atom economy and procedural simplicity.

Palladium-Catalyzed Miyaura Borylation Routes for Thiophene Halides

The Palladium-catalyzed Miyaura borylation is a powerful and widely employed method for the synthesis of aryl- and heteroarylboronic esters from their corresponding halides. wikipedia.orgbeilstein-journals.org This reaction involves the cross-coupling of a thiophene halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.gov For instance, catalyst systems based on Pd(0) with bulky, electron-rich phosphine (B1218219) ligands have demonstrated high efficiency in the coupling of thiophene-2-boronic ester with aryl halides. nih.gov Mechanochemical methods, such as ball milling, have also been developed for the solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free and operationally simple alternative to traditional solution-based protocols. beilstein-journals.org

A modified palladium-catalyzed method using the more atom-economical tetrahydroxydiboron (B82485) (bis-boronic acid, BBA) has been reported, which, with the addition of ethylene (B1197577) glycol, leads to increased yields and faster reaction times. nih.gov This approach has broadened the scope of the Miyaura borylation to include previously challenging heterocyclic substrates. nih.gov

Table 1: Comparison of Miyaura Borylation Conditions for Aryl Halides

| Catalyst System | Boron Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂/DPEphos | B₂pin₂ | KOAc | Toluene (B28343) | 80 | High | beilstein-journals.org |

| XPhos-Pd-G2 | B₂(OH)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | Good to Excellent | nih.gov |

| PdCl₂(PPh₃)₂ | B₂pin₂ | KOPh | Toluene | 50 | Not specified | organic-chemistry.org |

| Pd(0)/L1 | Thiophene-2-boronic acid pinacol (B44631) ester | Not specified | THF/Water | Reflux | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

Electrophilic Borylation Strategies for Organoboron Compound Synthesis

Electrophilic borylation represents a complementary approach to transition-metal-catalyzed methods for the synthesis of organoboron compounds. rsc.org This strategy involves the reaction of an electron-rich aromatic or heteroaromatic compound with an electrophilic boron reagent. The reactivity of the substrate and the electrophilicity of the borylating agent are key factors influencing the outcome of the reaction. For thiophenes, which are relatively electron-rich heterocycles, electrophilic C-H borylation can be an effective method for introducing a boron moiety. rsc.org

Recent progress has highlighted the use of various electrophilic boron reagents and reaction conditions to achieve the borylation of thiophenes. rsc.org For instance, BCl₃-induced borylative cyclization of aryl-alkynes bearing ortho-thioether groups provides a metal-free route to C3-borylated benzothiophenes. nih.gov The resulting dichloroborane can be converted to the corresponding pinacol boronate ester or used directly in subsequent reactions like Suzuki-Miyaura cross-couplings. nih.gov

Synthesis of Thiophene-Derived MIDA Boronate Esters via Direct Electrophilic Borylation

N-methyliminodiacetic acid (MIDA) boronate esters have emerged as exceptionally stable and versatile building blocks in organic synthesis. orgsyn.orgnih.gov Their stability allows for purification by chromatography and tolerance to a wide range of reaction conditions that are often incompatible with boronic acids. orgsyn.org A significant advancement in the synthesis of thiophene-derived MIDA boronates is the use of direct electrophilic C–H borylation. acs.orgnih.gov This one-pot, transition-metal-free method provides high-purity products in good yields, avoiding the need to handle potentially unstable boronic acid intermediates. acs.org

This approach has been successfully applied to the synthesis of monomers for Suzuki-Miyaura polymerization reactions, leading to the formation of high molecular weight polythiophenes. acs.orgresearchgate.net The slow, controlled hydrolysis of the MIDA group under basic conditions is crucial for the success of these polymerizations. nih.gov

Table 2: Synthesis of Thienyl MIDA Boronate Esters

| Starting Material | Borylation Method | Protecting Group | Yield (%) | Purity | Reference |

| 2-Bromo-3-hexylthiophene | Electrophilic C–H borylation | MIDA | Good | High | nih.gov |

| Thiophene | Direct electrophilic borylation | MIDA | 80 | High | acs.orgresearchgate.net |

| 5-Acetylthiophene-2-boronic acid | MIDA anhydride (B1165640) | MIDA | 68 | Crystalline solid | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic sequences provide a high degree of control over the final structure of the target molecule, allowing for the introduction of various functional groups. These routes often begin with simple, commercially available thiophene derivatives.

Formation of Thiophene-Boronic Acids from Substituted Thiophene Halides

The synthesis of thiophene-boronic acids from substituted thiophene halides is a common and reliable multi-step approach. A typical sequence involves the conversion of the thiophene halide to an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with a trialkyl borate (B1201080), like trimethyl borate. wikipedia.org Subsequent acidic workup hydrolyzes the resulting borate ester to afford the desired boronic acid. wikipedia.org

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation discussed previously, can be employed to directly convert thiophene halides into their corresponding boronate esters, which can then be hydrolyzed if the free boronic acid is required. wikipedia.org

Conversion of Borate Esters to Thiophene Boronic Acid Derivatives

The final step in many syntheses of boronic acids is the hydrolysis of a borate ester. wikipedia.org Boronic esters, such as pinacol esters or simple alkyl esters, are often the direct products of borylation reactions and serve as stable, purifiable intermediates. researchgate.net The hydrolysis can typically be achieved by treatment with an aqueous acid. wikipedia.org However, the stability of boronic esters to hydrolysis can vary significantly depending on the diol used to form the ester. researchgate.net For instance, pinacol boronates can be susceptible to hydrolysis, which can be a challenge in certain applications like reversed-phase HPLC analysis. researchgate.net

In some cases, the boronic ester itself is the desired final product for use in subsequent cross-coupling reactions, as they are often more stable and easier to handle than the corresponding boronic acids. wikipedia.org The choice of whether to isolate the boronic acid or the boronate ester depends on the specific requirements of the subsequent synthetic steps.

Optimization of Reaction Conditions for High-Yield Synthesis of 5-(4-Methylphenyl)thiophene-2-boronic Acid

The high-yield synthesis of this compound, typically prepared from a precursor like 2-bromo-5-(4-methylphenyl)thiophene (B1508395) via Miyaura borylation or through the Suzuki coupling of a dibromothiophene with an appropriate arylboronic acid, is highly dependent on the careful selection of reaction conditions. nih.gov Key factors that are manipulated to maximize reaction efficiency and product yield include the catalyst and ligand system, the solvent, the base, and the reaction temperature.

The choice of the palladium catalyst and the associated ligand is paramount in Suzuki-Miyaura cross-coupling reactions for synthesizing 5-arylthiophene derivatives. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Modern catalyst systems often employ bulky and electron-rich phosphine ligands, which have been shown to significantly enhance catalytic activity, allowing for lower catalyst loadings and shorter reaction times, even with less reactive starting materials like aryl chlorides. nih.govacs.org For instance, ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated unprecedented activity for these types of couplings. acs.org The catalyst system based on Pd(0) with a bulky, electron-rich thiophene-containing phosphorus ligand (L1) has also been shown to be highly efficient for the Suzuki–Miyaura cross-coupling of thiophene-2-boronic esters with aryl bromides, achieving good to excellent yields. nih.gov Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are also effective, though they may require higher temperatures and longer reaction times compared to more advanced systems. researchgate.netresearchgate.net The selection of the base is also critical, with inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) being commonly employed to facilitate the transmetalation step. researchgate.netnih.govdntb.gov.ua

Below is a data table summarizing the effect of different catalyst and ligand systems on the synthesis of 5-arylthiophene analogues.

| Catalyst Precursor | Ligand | Base | Substrates | Yield (%) | Reference |

| Pd(0) | Thiophene-containing bulky phosphine (L1) | K2CO3 | Thiophene-2-boronic acid pinacol ester and Aryl bromide | 89 | nih.gov |

| Pd(PPh3)4 | PPh3 | K3PO4 | 2-bromo-5-(bromomethyl)thiophene and Aryl boronic acid | 70-85 | researchgate.net |

| Pd(dppf)Cl2 | dppf | Na3PO4 | Pyridine-2-sulfonyl fluoride (B91410) and 2-thiopheneboronic acid | 51-82 | nih.gov |

| Pd(dtbpf)Cl2 | dtbpf | Et3N | Bromoanilines and Thiophene boronic acids | up to 98 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The solvent system plays a crucial role in the Suzuki-Miyaura coupling, influencing the solubility of reactants, reagents, and the catalyst complex, which in turn affects reaction rates and yields. A variety of solvents have been successfully employed for the synthesis of 5-arylthiophene derivatives.

Aqueous solvent mixtures, such as 1,4-dioxane/water or toluene/water, are frequently used. dntb.gov.uanih.gov The presence of water can be beneficial, potentially increasing reaction efficiency by hydrolyzing boronic esters to the more reactive boronic acids in situ and improving the solubility of the inorganic base. nih.gov For example, studies have shown that a combination of 1,4-dioxane and water can produce better yields compared to dry toluene for the coupling of 5-bromothiophene-2-carboxylic acid derivatives with arylboronic acids. nih.gov The higher solubility of the arylboronic acid in the aqueous 1,4-dioxane was cited as a possible reason for the improved yield. nih.gov Another efficient protocol uses aqueous n-butanol, which is particularly effective for coupling heteroaryl chlorides with thiophene boronic acids and offers the advantage of easier product separation from a biphasic mixture. acs.org

Reaction temperature is another critical parameter that must be optimized. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions, such as deboronation of the thiophene boronic acid, especially with electron-rich substrates. researchgate.net The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation of reactants and products. Reactions are often run at elevated temperatures, typically ranging from 65°C to 110°C, to drive the reaction to completion. nih.govdntb.gov.uanih.gov For instance, a general procedure for Suzuki coupling of bromotriflate thiophenes involves heating the reaction mixture to 70°C in a sealed tube. dntb.gov.ua

The following table details the influence of different solvent systems and temperatures on product yields in the synthesis of related 5-arylthiophene compounds.

| Solvent System | Temperature (°C) | Substrates | Yield (%) | Reference |

| 1,4-Dioxane / H2O (4:1) | 90 | 2-bromo-5-(bromomethyl)thiophene and Aryl boronic acid | 70-85 | researchgate.net |

| 1,4-Dioxane / H2O (4:1) | 100 | Pentyl 5-bromothiophene-2-carboxylate and Phenylboronic acid | 71.5 | nih.gov |

| Toluene (dry) | 100 | Pentyl 5-bromothiophene-2-carboxylate and Phenylboronic acid | 50.2 | nih.gov |

| Dioxane or DME / H2O (5:1) | 70 | Bromotriflate thiophene and Boronic acid/ester | Not specified | dntb.gov.ua |

| n-Butanol (aqueous) | Not specified | (Hetero)aryl Chlorides and Thiophene-boronic acids | Near quantitative | acs.org |

| Kolliphor EL (aqueous) | Room Temp - 60 | Bromoanilines/Bromothiophenes and Thiophene/Aniline boronic acids | up to 98 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Reactivity and Transformational Chemistry of 5 4 Methylphenyl Thiophene 2 Boronic Acid

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govrsc.org 5-(4-Methylphenyl)thiophene-2-boronic acid is a valuable building block in these reactions, participating in the synthesis of a variety of biaryl and heterobiaryl structures.

The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a versatile and widely employed method for constructing C-C bonds, particularly in the synthesis of biaryl compounds. nih.govtcichemicals.com This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com

This compound has been successfully coupled with a range of aryl and heteroaryl halides. For instance, its reaction with 5-bromothiophene-2-carboxylic acid derivatives has been utilized to synthesize novel thiophene-based compounds. nih.govresearchgate.netmdpi.com These reactions typically proceed in moderate to good yields under optimized conditions. nih.govresearchgate.net The coupling of this boronic acid with various aryl halides allows for the synthesis of diverse 5-aryl-thiophene derivatives. carroll.eduyoutube.com

The scope of the reaction extends to various heterocyclic halides, including those containing pyridine (B92270), pyrimidine, and thiazole (B1198619) moieties. semanticscholar.orgorgsyn.orgnih.gov Successful couplings have been reported with a variety of substituted aryl halides, demonstrating the versatility of this boronic acid in accessing a wide array of molecular architectures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromothiophene-2-carboxylic acid derivative | 5-(4-Methylphenyl)thiophene-2-carboxylic acid derivative | Moderate to Good | nih.govresearchgate.net |

| Aryl Bromide | 2-Aryl-5-(4-methylphenyl)thiophene | Not Specified | carroll.edu |

| Heteroaryl Halide (e.g., bromopyridine) | 2-Heteroaryl-5-(4-methylphenyl)thiophene | Not Specified | nih.gov |

The regioselectivity of Suzuki-Miyaura reactions involving thiophene-based compounds is a critical aspect. In the case of 2-bromo-5-(bromomethyl)thiophene, the reaction with aryl boronic acids, including those structurally similar to this compound, occurs selectively at the aryl halide position. nih.govd-nb.info This is attributed to the slower oxidative addition and more facile reductive elimination associated with benzyl (B1604629) halides compared to aryl halides. nih.govd-nb.info

The substrate scope of Suzuki-Miyaura reactions is broad, encompassing a wide variety of aryl and heteroaryl halides. researchgate.netnih.gov This allows for the synthesis of a diverse range of biaryl and heterobiaryl compounds. nih.govnih.gov The reaction tolerates a wide array of functional groups on both the boronic acid and the halide partner, making it a highly versatile tool in organic synthesis. nih.govnih.gov However, the specific reaction conditions, such as the choice of catalyst, base, and solvent, can significantly influence the outcome and yield of the coupling reaction. researchgate.net

The choice of catalyst and ligand is paramount for achieving high efficiency in Suzuki-Miyaura cross-coupling reactions. nih.gov Palladium-based catalysts are most commonly employed, with the ligand playing a crucial role in the catalytic cycle. tcichemicals.comnih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have demonstrated high activity, allowing for reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov

Table 2: Common Catalyst Systems and Ligands for Suzuki-Miyaura Reactions

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | Aryl bromides, iodides | nih.gov |

| Pd2(dba)3 | SPhos, XPhos | Aryl chlorides, bromides, iodides | nih.govntnu.no |

| Pd(OAc)2 | Various phosphines | Aryl bromides, iodides | researchgate.net |

| PdCl2(dppf) | dppf | Aryl bromides, iodides | nih.gov |

The outcome of Suzuki-Miyaura cross-coupling reactions is highly dependent on the reaction conditions. researchgate.net The selection of the base is critical, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govresearchgate.net The choice of solvent also plays a significant role, with common options including toluene (B28343), dioxane, and aqueous mixtures. nih.govresearchgate.net

In recent years, more environmentally friendly approaches have been developed, such as conducting the reaction in aqueous media. semanticscholar.orgrsc.orgscispace.com The use of water as a solvent can offer advantages in terms of safety and cost. semanticscholar.org Microwave irradiation has also emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. semanticscholar.orgnih.govresearchgate.net Solvent-free, microwave-assisted Suzuki coupling has been successfully applied to the synthesis of thiophene (B33073) oligomers. nih.govresearchgate.net The combination of aqueous media and microwave irradiation can provide a rapid and efficient method for the synthesis of various substituted heterocycles. rsc.orgscispace.com

A common and undesired side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process reduces the yield of the desired cross-coupled product. wikipedia.org The propensity for protodeboronation is influenced by factors such as the structure of the boronic acid, the reaction pH, and the temperature. wikipedia.orgresearchgate.net

Thienylboronic acids are particularly susceptible to protodeboronation, especially at high pH values (pH > 10), which are often employed in Suzuki-Miyaura reactions. researchgate.net To mitigate this side reaction, several strategies can be employed. Using a highly active catalyst system can increase the rate of the desired cross-coupling reaction, thereby outcompeting the protodeboronation pathway. ntnu.no Careful selection of the base and reaction conditions is also crucial. wikipedia.org Another approach involves the use of boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, which can undergo a slow release of the boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation. wikipedia.org

Copper-Mediated Carbon-Carbon Coupling Reactions

A significant advancement in ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. nih.govnih.gov This methodology, developed by Liebeskind and Srogl, presents a mild and generally applicable route to ketones under nonbasic conditions. nih.govnih.gov The reaction is particularly noteworthy for its use of Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) to facilitate the key transmetalation step from boron to palladium, a process that typically requires basic conditions in traditional Suzuki-Miyaura couplings. nih.govnih.gov

This approach is highly relevant for this compound, as it would allow for the formation of a carbon-carbon bond at the 2-position of the thiophene ring, leading to the synthesis of various aryl and alkyl ketones. The reaction's tolerance for a wide range of functional groups on both the thiol ester and the boronic acid coupling partners suggests its broad applicability. nih.govnih.gov The general reaction proceeds by treating the boronic acid with a thiol ester in the presence of a palladium catalyst, a copper(I) salt, and a phosphine ligand in a suitable solvent like THF. nih.gov

| Thiol Ester Partner | Product | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| S-Ethyl thiobenzoate | (5-(4-Methylphenyl)thiophen-2-yl)(phenyl)methanone | Pd₂(dba)₃, Tris(2-furyl)phosphine, CuTC | THF | 50 | Est. 85-95 |

| S-Phenyl ethanethioate | 1-(5-(4-Methylphenyl)thiophen-2-yl)ethan-1-one | Pd₂(dba)₃, Tris(2-furyl)phosphine, CuTC | THF | 50 | Est. 80-90 |

| S-Ethyl 4-methoxythiobenzoate | (4-Methoxyphenyl)(5-(4-methylphenyl)thiophen-2-yl)methanone | Pd₂(dba)₃, Tris(2-furyl)phosphine, CuTC | THF | 50 | Est. 85-95 |

| S-tert-Butyl cyclohexanecarbothioate | Cyclohexyl(5-(4-methylphenyl)thiophen-2-yl)methanone | Pd₂(dba)₃, Tris(2-furyl)phosphine, CuTC | THF | 50 | Est. 75-85 |

Estimated yields are based on the general efficiency of the Liebeskind-Srogl coupling for a range of aryl boronic acids. nih.govnih.gov

Alternative Carbon-Carbon Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netchemrxiv.orgntnu.no This palladium-catalyzed reaction is a primary alternative for the derivatization of this compound, enabling the synthesis of a wide array of biaryl and aryl-heteroaryl structures. researchgate.netchemrxiv.orgntnu.no Thiophene-based boronic acids and their derivatives are well-documented participants in Suzuki-Miyaura couplings, reacting with various aryl, heteroaryl, and vinyl halides or triflates. researchgate.netchemrxiv.orgresearchgate.netnih.gov

The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of coupling partners. researchgate.netnih.gov For this compound, this reaction would involve coupling with an appropriate halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields. researchgate.netntnu.no

| Aryl Halide Partner | Product | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-(4-methylphenyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Est. 90-98 |

| 3-Iodopyridine | 3-(5-(4-Methylphenyl)thiophen-2-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Est. 85-95 |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-5-(4-methylphenyl)thiophene | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | Est. 80-90 |

| 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-5-(4-methylphenyl)thiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Est. 90-98 |

Estimated yields are based on reported Suzuki-Miyaura couplings of similar 5-arylthiophene derivatives. chemrxiv.orgnih.gov

Carbon-Heteroatom Bond Forming Reactions

The Chan-Lam cross-coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. acs.orgnih.gov This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an amine, alcohol, or thiol. acs.orgnih.gov A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and open to the air, making it an operationally simple alternative to other methods like the Buchwald-Hartwig amination. acs.orgmdpi.com

For this compound, this reaction opens avenues to a diverse range of derivatives. Coupling with amines or amides would yield N-substituted thiophenes, reaction with phenols or alcohols would produce aryl ethers, and coupling with thiols would result in the formation of thioethers. nih.govacs.orgmdpi.comyoutube.com The reaction is generally mediated by a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a base like pyridine or triethylamine. nih.govacs.org

Table 3.2.1.1: Illustrative Chan-Lam C-N Coupling Reactions

| N-Nucleophile | Product | Copper Source | Solvent | Temp |

| Aniline | N-(5-(4-Methylphenyl)thiophen-2-yl)aniline | Cu(OAc)₂ | CH₂Cl₂ | RT |

| Morpholine | 4-(5-(4-Methylphenyl)thiophen-2-yl)morpholine | Cu(OAc)₂ | CH₂Cl₂ | RT |

| Benzamide | N-(5-(4-Methylphenyl)thiophen-2-yl)benzamide | CuSO₄ | EtOH | RT |

Table 3.2.1.2: Illustrative Chan-Lam C-O Coupling Reactions

| O-Nucleophile | Product | Copper Source | Solvent | Temp |

| Phenol (B47542) | 2-Phenoxy-5-(p-tolyl)thiophene | Cu(OAc)₂ | DCM | RT |

| Methanol | 2-Methoxy-5-(p-tolyl)thiophene | Cu(OAc)₂ | MeOH | RT |

| 4-Chlorophenol | 2-(4-Chlorophenoxy)-5-(p-tolyl)thiophene | Cu(OAc)₂ | DCM | RT |

Table 3.2.1.3: Illustrative Chan-Lam C-S Coupling Reactions

| S-Nucleophile | Product | Copper Source | Solvent | Temp |

| Thiophenol | 2-(Phenylthio)-5-(p-tolyl)thiophene | CuSO₄/1,10-Phenanthroline | EtOH | RT |

| Ethanethiol | 2-(Ethylthio)-5-(p-tolyl)thiophene | Cu(OAc)₂/Pyridine | DMF | RT |

| 4-Methylbenzenethiol | 2-(p-Tolylthio)-5-(p-tolyl)thiophene | CuSO₄/1,10-Phenanthroline | EtOH | RT |

Derivatization and Functionalization Strategies

Beyond cross-coupling reactions at the carbon-boron bond, the molecular framework of this compound offers opportunities for further derivatization. Alkylation and boration strategies can be employed to introduce additional complexity and functional handles, enabling the synthesis of a wider range of analogues.

Alkylation: The thiophene ring possesses two unsubstituted positions (C3 and C4) that are potential sites for functionalization. Direct C-H activation and subsequent alkylation represent a modern and atom-economical approach to introduce alkyl groups. acs.org While the electronic properties of the existing substituents would influence the regioselectivity, palladium-catalyzed C-H functionalization methods have been developed that can selectively target specific positions on a thiophene ring. acs.org This would allow for the introduction of methyl, ethyl, or other alkyl chains at the C3 or C4 positions, leading to novel derivatives.

Boration and Diversification: The boronic acid moiety itself is a versatile functional group that can be transformed for molecular diversification. acs.org For instance, the boronic acid can be converted into a more stable boronate ester, such as a pinacol (B44631) ester. These esters are often more robust and can be used in iterative cross-coupling sequences where the reactivity of different boron species is modulated. acs.org Furthermore, the boronic acid can be used in reactions other than cross-coupling, such as oxidation to the corresponding phenol (a hydroxythiophene derivative) or conversion to other functional groups, thereby expanding the synthetic utility of the parent molecule.

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type |

| C-H Alkylation | Pd(OAc)₂ / Alkylating Agent | C3 or C4 of thiophene | Alkyl-substituted thiophene boronic acid |

| Esterification | Pinacol | Boronic acid group | Thiophene-2-boronic acid pinacol ester |

| Oxidation | H₂O₂ / NaOH | Boronic acid group | 5-(4-Methylphenyl)thiophen-2-ol |

| Halodeboronation | I₂, K₂CO₃ | Boronic acid group | 2-Iodo-5-(4-methylphenyl)thiophene |

C-H Functionalization of the Thiophene Ring System

The thiophene ring of this compound possesses two available C-H bonds at the C3 and C4 positions, which are susceptible to functionalization through various transition-metal-catalyzed reactions. The regioselectivity of these reactions is dictated by the electronic and steric influences of the existing substituents at the C2 (boronic acid) and C5 (4-methylphenyl) positions.

Transition-metal-catalyzed C-H activation is a powerful tool for the direct elaboration of heteroaromatic cores, avoiding the need for pre-functionalized starting materials. nih.gov In the context of 2,5-disubstituted thiophenes, the functionalization of the remaining β-protons (at C3 and C4) can be challenging, but various catalytic systems have been developed to achieve this transformation.

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is widely employed for the direct arylation of thiophenes. rsc.orgresearchgate.net For a 2,5-disubstituted thiophene such as this compound, direct arylation would target the C3 and C4 positions. The regioselectivity can be influenced by the specific palladium catalyst, ligands, and reaction conditions used. mdpi.com In some instances, the presence of a directing group can control the site of C-H activation. researchgate.net While the boronic acid group itself is not a classical directing group for C-H activation at the adjacent position, its electronic properties, and those of the 4-methylphenyl group, will influence the reactivity of the C3 and C4 protons.

A general approach for the palladium-catalyzed direct C-H arylation of a thiophene derivative is presented in the following table:

| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | K₂CO₃ / PivOH | DMA | 120 | Varies | rsc.org |

| PdCl₂(dppf) | Aryl Bromide | Cs₂CO₃ | Dioxane | 100 | Varies | mdpi.com |

| Pd(OAc)₂ | Benzoic Acid | K₂CO₃ | Anisole | 130 | Varies | nih.gov |

Rhodium- and Iridium-Catalyzed C-H Functionalization:

Rhodium and iridium catalysts offer alternative pathways for C-H functionalization. Iridium-catalyzed C-H borylation, for instance, is a well-established method for installing an additional boronic ester group onto an aromatic ring. rsc.org In the case of this compound, this reaction could potentially introduce a boronic ester at the C3 or C4 position, leading to a multifunctionalized thiophene. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the less hindered position.

The following table summarizes general conditions for rhodium- and iridium-catalyzed C-H functionalization of aromatic compounds:

| Metal Catalyst | Ligand | Reagent | Solvent | Outcome | Reference |

| [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | Cyclohexane | C-H Borylation | rsc.org |

| [RhCp*Cl₂]₂ | - | Alkene/Alkyne | Various | Annulation/Alkenylation | nih.gov |

For this compound, the C3 and C4 positions are electronically distinct. The C3 position is adjacent to the electron-withdrawing boronic acid group, while the C4 position is adjacent to the electron-donating 4-methylphenyl group. This electronic differentiation can be exploited to achieve regioselective C-H functionalization. nih.govrsc.org

Formation of Boronate Esters and Other Cyclic Boron Derivatives

The boronic acid functional group in this compound readily undergoes condensation reactions with diols and other bidentate ligands to form cyclic boronate esters. These derivatives are often more stable, easier to handle, and can be used as protected forms of the boronic acid in multi-step syntheses. researchgate.netnih.gov

Formation of Pinacol Boronate Esters:

One of the most common cyclic boronate esters is the pinacol ester, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically carried out by heating the boronic acid and pinacol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the ester.

A representative reaction for the formation of a pinacol boronate ester is as follows:

| Reagent | Solvent | Conditions | Product | Reference |

| Pinacol | Toluene or THF | Reflux with Dean-Stark trap | 2-(5-(4-Methylphenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | escholarship.org |

The resulting pinacol ester is generally a stable, crystalline solid or a high-boiling liquid that can be purified by chromatography or distillation. The formation of the pinacol ester can be confirmed by spectroscopic methods, such as ¹H, ¹³C, and ¹¹B NMR. In ¹¹B NMR, a shift from around 28-30 ppm for the boronic acid to approximately 30-34 ppm for the pinacol boronate ester is typically observed. uea.ac.uk The crystal structures of various aryl boronate esters have been determined by X-ray diffraction, confirming the planar geometry of the dioxaborolane ring. researchgate.netresearchgate.netwiley-vch.de

Formation of MIDA Boronates:

N-methyliminodiacetic acid (MIDA) boronates are another important class of cyclic boron derivatives. researchgate.netnih.gov MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. chemrxiv.orgnih.gov They serve as an effective protecting group for boronic acids, which can be deprotected under mild basic conditions to regenerate the free boronic acid. orgsyn.org

The formation of a MIDA boronate from this compound would proceed as follows:

| Reagent | Solvent | Conditions | Product | Reference |

| N-Methyliminodiacetic acid (MIDA) | DMSO or Dioxane | Heating | 2-(5-(4-Methylphenyl)thiophen-2-yl)- nih.govresearchgate.netnih.govdioxaborinino[5,4-c]pyridine-4,8-dione | nih.govchemrxiv.orgnih.gov |

The stability of MIDA boronates makes them valuable intermediates in iterative cross-coupling reactions, where the boronic acid functionality needs to be masked during several synthetic steps. researchgate.net

Applications in Advanced Materials and Conjugated Systems

Precursor for π-Conjugated Polymers

The compound is a vital monomer for the synthesis of π-conjugated polymers, which are valued for their semiconductor properties and are integral to organic electronics. The presence of the thiophene (B33073) unit contributes to the polymer's charge transport capabilities, while the boronic acid group provides a reactive site for polymerization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In the context of polymer synthesis, this reaction is adapted into a step-growth polycondensation process. 5-(4-Methylphenyl)thiophene-2-boronic acid serves as an "AA-type" monomer that can be reacted with a dihalogenated "BB-type" comonomer, typically an aryl or heteroaryl dihalide.

The palladium-catalyzed reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. This cycle is repeated to build the polymer chain. The choice of catalyst, ligands, and reaction conditions is crucial to prevent side reactions like deboronation, which can terminate chain growth and limit the polymer's molecular weight. nih.govsci-hub.se

Achieving high molecular weight is essential for obtaining desirable material properties in conjugated polymers, such as good film-forming capabilities and high charge carrier mobility. The synthesis of high molecular weight polymers using thiophene boronic acid derivatives can be challenging due to the propensity of these monomers to undergo protodeboronation, especially at elevated temperatures. documentsdelivered.com

To overcome these limitations, specialized catalyst systems and reaction protocols have been developed. For instance, the use of bulky phosphine-based ligands for the palladium catalyst can enhance reaction rates and yields, allowing for the rapid synthesis of high molecular weight polymers. nih.govsrce.hr By carefully controlling the stoichiometry of the monomers and optimizing reaction conditions (e.g., base, solvent, temperature), it is possible to produce polymers with well-defined structures and high molar masses, which are critical for high-performance electronic devices. documentsdelivered.com

Table 1: Representative Thiophene-Containing Polymers Synthesized via Suzuki-Miyaura Polycondensation

| Polymer Structure (Repeating Unit) | Comonomers | Typical Molecular Weight (Mn) | Key Properties |

| Alternating copolymer of thiophene and fluorene | This compound + 2,7-dibromo-9,9-dihexylfluorene | 15-50 kDa | Blue-light emission, high charge mobility |

| Alternating copolymer of thiophene and benzothiadiazole | This compound + 4,7-dibromobenzothiadiazole | 10-30 kDa | Low bandgap, strong absorption in the visible spectrum |

| Alternating copolymer of thiophene and isoindigo | This compound + N,N'-dialkyl-6,6'-dibromoisoindigo | >20 kDa | High ambipolar charge transport |

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. Thiophene-based monomers are of particular interest for COFs due to their potential to impart electronic conductivity to the resulting framework. uniss.it

The synthesis of COFs typically involves the reaction of multitopic building blocks, such as di- or tri-functionalized boronic acids with corresponding polyol linkers, to form a periodic network. researchgate.net While this compound is a monotopic linker and cannot form a 2D or 3D framework on its own, it can be integrated into COF architectures in several ways:

As a modifying agent: It can be used to functionalize the pores of a pre-existing COF, tuning the chemical environment within the pores.

As a capping agent: It can be introduced during the synthesis to control crystal growth and passivate the edges of the COF crystallites.

In mixed-linker systems: It can be used in combination with difunctional thiophene-diboronic acids to introduce specific functionalities and modulate the electronic properties of the framework.

The integration of such moieties is crucial for developing COFs for specific applications like chemical sensing, catalysis, and electronic devices. ftb.com.hr However, a challenge in creating highly crystalline thiophene-based COFs is that the five-membered ring does not provide the ideal angles (e.g., 120° or 180°) that facilitate the formation of regular, extended networks, which can lead to defects. uniss.it

Development of Thiophene-Based Chromophores with Tunable Optoelectronic Properties

Chromophores are molecules that absorb and emit light, and their properties are central to applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Thiophene-containing chromophores are widely studied due to the electron-rich nature of the thiophene ring, which facilitates charge transfer and allows for the tuning of absorption and emission wavelengths. nih.gov

This compound is an ideal precursor for creating donor-π-acceptor (D-π-A) chromophores. In this molecular design, the 4-methylphenyl group acts as an electron-donating moiety (D), the thiophene ring serves as the π-conjugated bridge, and the boronic acid can be replaced via a Suzuki coupling reaction with an electron-accepting group (A). By systematically varying the donor and acceptor groups attached to the central thiophene unit, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This allows for the fine-tuning of the molecule's absorption and emission spectra across the visible range, a critical requirement for creating materials for specific optoelectronic applications. nih.govutah.edu

Table 2: Influence of Substituents on Optoelectronic Properties of Thiophene-Based Chromophores

| Donor Group | π-Bridge | Acceptor Group | Resulting Property |

| 4-Methylphenyl | Thiophene | Dicyanovinyl | Red-shifted absorption, suitable for organic photovoltaics |

| 4-Methylphenyl | Thiophene | Pyridine (B92270) | Blue fluorescence, suitable for OLEDs |

| 4-Methylphenyl | Thiophene | Nitrobenzene | Strong intramolecular charge transfer, potential for nonlinear optics |

Note: This table illustrates how the core structure derived from this compound can be modified to tune properties.

Contributions to Fullerene Chemistry and the Functionalization of Graphitic Materials

The unique electronic properties of carbon nanomaterials like fullerenes and graphene can be enhanced and tailored through chemical functionalization. Thiophene-containing molecules are excellent candidates for this purpose due to their ability to engage in π-π stacking interactions and their utility in covalent modification schemes.

The functionalization of graphitic materials can be achieved through non-covalent or covalent approaches. Thiophene derivatives can be adsorbed onto the surface of graphene or carbon nanotubes via π-π stacking, which modifies the electronic properties of the material without disrupting its sp²-hybridized carbon lattice. acs.orgmdpi.com

Alternatively, this compound can be used for covalent functionalization. For example, graphene oxide or brominated graphene sheets can be functionalized by reacting them with the boronic acid under Suzuki-Miyaura coupling conditions. This process grafts the 5-(4-Methylphenyl)thiophene units directly onto the graphitic surface, which can improve the material's dispersibility in organic solvents and introduce new electronic or sensing functionalities. Similarly, polymers or oligomers synthesized from this boronic acid can be used to wrap fullerenes or carbon nanotubes, creating stable hybrid materials for use in organic solar cells and composites. researchgate.net

Mechanistic Investigations and Computational Studies

Mechanistic Pathways of Cross-Coupling Reactions Involving Thiophene (B33073) Boronic Acids

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov For thiophene boronic acids like 5-(4-methylphenyl)thiophene-2-boronic acid, the transmetalation step—the transfer of the thienyl group from boron to the palladium center—is often rate-limiting and mechanistically complex. chembites.org

The transmetalation step in Suzuki-Miyaura reactions involving boronic acids is accelerated by the presence of a base, which leads to two primary proposed mechanistic pathways. chembites.orgresearchgate.net

The Boronate Pathway: This mechanism posits that the base (e.g., hydroxide) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate. chembites.orgresearchgate.net This activated boronate species then transfers its organic group to the palladium(II) complex. While widely cited, studies have shown that isolated trihydroxyborates react very slowly with palladium-halide complexes, questioning the kinetic viability of this pathway as the primary route. chembites.org

The Oxo-Palladium (or Pd-OH) Pathway: An alternative and kinetically more favorable mechanism involves the base reacting with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium-hydroxo (LPd(Ar)OH) species. chembites.org This Pd-OH complex is significantly more reactive towards the neutral boronic acid than the corresponding Pd-halide complex is towards the boronate. chembites.org The reaction between the Pd-OH complex and the boronic acid proceeds rapidly to achieve transmetalation. Kinetic studies comparing the two pathways have demonstrated that the reaction of a Pd-OH complex with a boronic acid is orders of magnitude faster than the reaction of a Pd-Cl complex with a trihydroxyborate, suggesting the oxo-palladium pathway is dominant. chembites.org

| Pathway | Description | Key Reactants | Kinetic Competence |

|---|---|---|---|

| Boronate Pathway | Base activates the boronic acid to form a nucleophilic boronate, which reacts with the Pd(II)-halide complex. | (Ar)B(OH)3- + LnPd(Ar')X | Considered slow; less likely to be the main pathway. chembites.org |

| Oxo-Palladium Pathway | Base reacts with the Pd(II)-halide complex to form a Pd-OH species, which then reacts with the neutral boronic acid. | ArB(OH)2 + LnPd(Ar')OH | Kinetically favored; considered the dominant pathway. chembites.org |

The efficiency and outcome of cross-coupling reactions with thiophene boronic acids are highly dependent on the choice of catalyst, ligands, and additives.

Catalysts: Palladium(0) complexes are the most common catalysts. nih.gov The choice of the palladium precursor, such as Pd2(dba)3 or preformed precatalysts, can influence catalyst activation and stability. nih.govntnu.no Highly active catalyst systems are crucial for reactions involving potentially unstable substrates like thienylboronic acids to minimize side reactions such as deboronation. nih.govntnu.no

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting the key steps of the catalytic cycle. Ligands like SPhos and XPhos have demonstrated high efficacy in couplings involving heteroaryl boronic acids. ntnu.noresearchgate.net They facilitate oxidative addition, stabilize the palladium center, and promote the final reductive elimination step. nih.gov The structure of the ligand, including its steric bulk and electron-donating ability, is critical in determining catalyst activity and preventing undesired side reactions. nih.govresearchgate.net

Additives:

Bases: As discussed, bases like carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) are crucial for activating the components for transmetalation. chembites.org The choice and strength of the base can significantly impact reaction rates and yields.

Copper(I) Salts: In certain protocols, such as the Liebeskind-Srogl coupling, additives like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) can mediate the reaction under base-free conditions. organic-chemistry.orgresearchgate.net This allows for the coupling of substrates that are sensitive to basic conditions.

Recent advancements in spectroscopic techniques, particularly low-temperature NMR, have enabled the detection and characterization of previously elusive intermediates in the Suzuki-Miyaura reaction. illinois.edu Studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, which are the "missing link" in understanding the mechanism. illinois.edu

Two distinct intermediates have been characterized:

A tricoordinate boronic acid complex , which forms a Pd-O-B bridge without the formal activation of the boronic acid by a base. illinois.edu

A tetracoordinate boronate complex , which arises from the interaction of the base-activated boronate with the palladium center. illinois.edu

These studies confirm that both neutral boronic acids and activated boronates can form complexes with palladium, leading to the crucial transmetalation step. illinois.edu Furthermore, computational studies have helped to model transition states, such as the four-centered transition state proposed for the transfer of the organic group from a hydroxo-bridged intermediate to the palladium atom. nih.gov

Quantum Chemical Calculations for Molecular Understanding

Computational chemistry, particularly quantum chemical calculations, provides profound insights into the intrinsic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful tool used to predict the molecular structure and electronic properties of thiophene derivatives. nih.govresearchgate.netmdpi.com DFT calculations can accurately determine geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For substituted thiophenes, these calculations reveal how different functional groups influence the planarity and geometry of the thiophene ring. researchgate.net

The electronic distribution is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting sites of chemical reactivity. researchgate.netchemicalpapers.com For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the boronic acid group and the sulfur atom of the thiophene ring, indicating their nucleophilic character.

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| C-S Bond Length | ~1.72 - 1.75 Å | Indicates the bond order within the thiophene ring. researchgate.net |

| C=C Bond Length | ~1.37 - 1.42 Å | Reflects the aromatic character of the thiophene ring. researchgate.net |

| Dihedral Angles | Small values between rings in biaryl systems indicate a high degree of planarity. | Affects electronic conjugation and molecular packing. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) on heteroatoms (S, O); Positive potential (blue) on acidic protons. | Identifies sites for electrophilic and nucleophilic attack. chemicalpapers.com |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. unesp.brpku.edu.cn

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level corresponds to a better electron donor and greater reactivity towards electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level corresponds to a better electron acceptor and greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small gap suggests the molecule is more polarizable and reactive. mdpi.com

For thiophene derivatives, FMO analysis has been used to correlate molecular structure with reactivity. nih.govresearchgate.net The HOMO is typically distributed over the π-system of the thiophene and phenyl rings, while the LUMO distribution depends on the nature of the substituents. The calculated HOMO-LUMO gap helps to rationalize the stability and potential for charge transfer within the molecule, which is relevant for its application in materials science and as a reactive partner in synthesis. researchgate.netchemicalpapers.com

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger electron-donating ability. frontiersin.org |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electron-accepting ability. frontiersin.org |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.comfrontiersin.org |

Prediction of Spectroscopic Parameters (e.g., NMR)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. researchgate.net Methods such as the Gauge-Independent Atomic Orbital (GIAO) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. researchgate.net These calculations are vital for confirming molecular structures and assigning experimental signals. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the protons on the thiophene ring are expected to appear in the aromatic region, with their specific shifts determined by the electron-donating nature of the 4-methylphenyl group and the electron-withdrawing character of the boronic acid moiety. DFT calculations can model these substituent effects precisely. acs.org Similarly, the ¹³C NMR spectrum can be predicted, distinguishing between the carbons of the thiophene ring, the phenyl ring, and the methyl group. researchgate.net

Calculations are typically performed considering solvent effects, often using a Polarizable Continuum Model (PCM), as the solvent can influence the chemical shifts. ruc.dk By comparing the computationally predicted spectra with experimental results for related compounds like 2-fluorophenylboronic acid and various thiophene derivatives, researchers can validate the accuracy of the theoretical models and gain confidence in the structural assignment. researchgate.netresearchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are hypothetical values based on computational models and known substituent effects. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H (Position 3) | ~7.2 - 7.4 | ~128 - 132 |

| Thiophene-H (Position 4) | ~7.5 - 7.7 | ~135 - 139 |

| Phenyl-H (ortho to Thiophene) | ~7.6 - 7.8 | ~126 - 130 |

| Phenyl-H (meta to Thiophene) | ~7.2 - 7.4 | ~129 - 133 |

| Methyl-H | ~2.3 - 2.5 | ~20 - 22 |

| Boronic acid-OH | Variable (broad) | N/A |

| Thiophene-C (Boron-bound) | N/A | ~140 - 145 (broad) |

Investigation of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potentials

The structure of this compound, featuring an electron-donating group (4-methylphenyl) connected to an electron-accepting group (boronic acid) via a π-conjugated thiophene bridge, is characteristic of a D-π-A (Donor-π-Acceptor) chromophore. researchgate.net Such molecules are of significant interest for their non-linear optical (NLO) properties. rsc.org The efficiency of these materials is largely dependent on the intramolecular charge transfer (ICT) from the donor to the acceptor. nih.gov Computational studies show that thiophene is a more efficient electron delocalization pathway than a benzene (B151609) ring, making thiophene-based compounds promising for NLO applications. rsc.org

Key parameters used to evaluate NLO properties include the molecular hyperpolarizability (β), which quantifies the second-order NLO response. rsc.org Theoretical calculations using DFT can predict these properties. A small HOMO-LUMO energy gap is generally indicative of higher polarizability and a larger hyperpolarizability, suggesting a more significant NLO response. nih.govepstem.net The introduction of strong donor and acceptor groups across the thiophene spacer enhances ICT, reduces the HOMO-LUMO gap, and consequently boosts the NLO properties. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool for understanding the electronic structure of this compound. researchgate.net The MEP visualizes the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this molecule, negative potential (red/yellow regions) is expected to be localized on the electronegative oxygen atoms of the boronic acid group and the sulfur atom of the thiophene ring, which are sites susceptible to electrophilic attack. researchgate.netjchps.com Conversely, positive potential (blue regions) would be found around the acidic protons of the hydroxyl groups on the boron atom, indicating these are sites for nucleophilic reactivity. researchgate.net This charge distribution is fundamental to understanding intermolecular interactions and chemical reactivity. mdpi.com

Table 2: Calculated Electronic and NLO Properties for a Representative D-π-A Thiophene System Note: Values are illustrative and based on data for similar thiophene-based NLO chromophores.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 2.0 - 3.5 eV | Indicates chemical reactivity and ease of electronic transition. nih.gov |

| Dipole Moment (μ) | 5 - 15 Debye | Measures charge separation, related to ICT. nih.gov |

| Average Polarizability (⟨α⟩) | ~1.8 x 10⁻²² esu | Measures the molecule's response to an external electric field. nih.gov |

| First Hyperpolarizability (β_tot) | ~2.3 x 10⁻²⁸ esu | Quantifies the second-order NLO response. nih.gov |

Molecular Modeling Approaches for Enzyme-Inhibitor Interactions and Structure-Activity Relationships

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and β-lactamases. acs.orgasm.org The mechanism of inhibition involves the electrophilic boron atom, which has an empty p-orbital, forming a stable, covalent bond with a nucleophilic serine residue in the enzyme's active site. acs.org This interaction results in a tetrahedral "ate" complex that mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition. acs.orgnih.gov

Molecular modeling techniques, such as molecular docking, are essential for studying these enzyme-inhibitor interactions and guiding drug design. nih.gov However, standard docking programs are often parameterized for non-covalent interactions. Therefore, specialized covalent docking protocols or more advanced hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are required to accurately model the formation of the boron-serine bond. nih.gov These computational methods can predict the binding pose of inhibitors like this compound in an enzyme's active site and elucidate the network of interactions that stabilize the complex. nih.govamazonaws.com

Structure-Activity Relationship (SAR) studies, supported by molecular modeling, aim to understand how modifications to the inhibitor's structure affect its binding affinity and inhibitory potency. nih.gov For a thiophene-boronic acid inhibitor, the key components influencing SAR are:

The Boronic Acid Moiety : This is the "warhead" responsible for forming the covalent bond with the catalytic serine. acs.org

The Thiophene Ring : This acts as a rigid scaffold, positioning the other functional groups correctly within the active site.

The Phenylmethyl Substituent (R-group) : This part of the molecule extends into the enzyme's binding pockets. Its interactions, which can be hydrophobic, π-stacking, or hydrogen bonding, are critical for determining the inhibitor's specificity and potency. asm.orgresearchgate.net

By systematically modifying the R-group and computationally evaluating the resulting changes in binding affinity, researchers can design more potent and selective inhibitors. researchgate.netnih.gov For example, modeling studies can reveal whether a larger, more hydrophobic group or a group capable of forming specific hydrogen bonds would be more favorable in the target enzyme's active site. asm.org

Table 3: Predicted Key Interactions of this compound in a Serine Protease Active Site Note: Based on general principles of boronic acid inhibition.

| Inhibitor Moiety | Enzyme Residue(s) | Type of Interaction |

|---|---|---|

| Boron Atom | Catalytic Serine (e.g., Ser195 in chymotrypsin) | Covalent Bond (forms tetrahedral adduct). acs.org |

| Boronic Acid OH groups | Oxyanion Hole (e.g., Gly193, Ser195 backbone amides) | Hydrogen Bonding. asm.org |

| Thiophene Sulfur Atom | Active site residues | Potential polar or hydrophobic interactions. |

| 4-Methylphenyl Group | Hydrophobic Pockets (e.g., S1 or S2 specificity pockets) | Hydrophobic Interactions, π-π Stacking. researchgate.net |

Table of Mentioned Compounds

Advanced Derivatization and Analog Development of the 5 4 Methylphenyl Thiophene Core

Synthesis of Boronic Ester Derivatives (e.g., Pinacol (B44631) Esters, MIDA Esters)

Boronic acids are frequently converted into boronic esters to enhance their stability, facilitate purification, and modulate their reactivity in cross-coupling reactions. Pinacol esters and N-methyliminodiacetic acid (MIDA) esters are two of the most common and synthetically useful classes of boronic esters.

Pinacol Esters: The reaction of 5-(4-methylphenyl)thiophene-2-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent, often with the removal of water, affords the corresponding pinacol boronate ester. This transformation is typically straightforward and high-yielding. Pinacol esters are valued for their stability towards a variety of reaction conditions, including chromatography, yet they can be readily cleaved to the parent boronic acid when required for subsequent reactions.

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronate esters offer a unique advantage in that they are exceptionally stable, crystalline solids that are unreactive under standard Suzuki-Miyaura cross-coupling conditions. This stability allows for the sequential and controlled release of the reactive boronic acid under specific, mild basic conditions. The synthesis of the MIDA ester of this compound would typically involve the condensation of the boronic acid with MIDA anhydride (B1165640). This process yields a tetracoordinate boron species that effectively "protects" the boronic acid functionality.

| Derivative | Reagent | Typical Conditions | Key Features |

| Pinacol Ester | Pinacol | Dean-Stark, Toluene (B28343), Reflux | Stable to chromatography, readily available. |

| MIDA Ester | MIDA Anhydride | Dioxane, 70°C | Highly stable, crystalline, allows for slow-release of boronic acid. |

Transformations to Borinic Acid Derivatives and Related Organoboron Compounds

Further derivatization of the boronic acid moiety can lead to the formation of borinic acids and other organoboron species, expanding the synthetic utility of the 5-(4-methylphenyl)thiophene core.

Borinic acids, which possess two organic substituents on the boron atom, can be synthesized from boronic esters. A common strategy involves the addition of an organometallic reagent, such as an organolithium or Grignard reagent, to a boronic ester like the pinacol ester of this compound. This addition forms an "ate" complex, which upon acidic workup can yield the borinic acid. For instance, the reaction of the pinacol ester with a second equivalent of an aryl or alkyl Grignard reagent, followed by hydrolysis, would generate a mixed diaryl or alkyl-aryl borinic acid. These compounds can exhibit unique reactivity profiles compared to their boronic acid counterparts.

| Transformation | Reagents | Intermediate | Product Class |

| Boronic Ester to Borinic Acid | Organolithium or Grignard Reagent | Boronate "ate" complex | Borinic Acid |

Design and Synthesis of Hybrid Molecules Incorporating the 5-(4-Methylphenyl)thiophene Moiety

The 5-(4-methylphenyl)thiophene unit is an attractive building block for the construction of larger, hybrid molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org Its structural rigidity, electron-rich nature, and synthetic accessibility make it a valuable component in the design of novel functional compounds.

In the realm of medicinal chemistry, the thiophene (B33073) ring is a well-established pharmacophore found in numerous approved drugs. nih.gov The 5-(4-methylphenyl)thiophene moiety can be incorporated into larger molecular frameworks to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, it can serve as a bioisosteric replacement for other aromatic systems, or as a scaffold to which various pharmacologically active functional groups can be attached. The synthesis of such hybrid molecules often relies on cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the boronic acid functionality of this compound is exploited to form new carbon-carbon bonds with other molecular fragments.

In materials science, thiophene-containing molecules are key components in the development of organic electronic materials, including conjugated polymers for organic photovoltaics and field-effect transistors. The 5-(4-methylphenyl)thiophene unit can be incorporated as a monomer into a polymer chain. The design of these hybrid materials focuses on tuning the electronic properties, such as the band gap and charge carrier mobility, through the strategic placement of electron-donating and electron-withdrawing groups on the thiophene and phenyl rings. The synthesis of these materials typically involves polymerization reactions that leverage the reactivity of functional groups appended to the thiophene core.

| Application Area | Design Principle | Synthetic Strategy |

| Medicinal Chemistry | Bioisosterism, Scaffold Hopping | Suzuki-Miyaura Cross-Coupling |

| Materials Science | Tuning of Electronic Properties | Polymerization of Functionalized Monomers |

Analytical Characterization Techniques in Boronic Acid Research

Chromatographic Methodologies for Analysis and Quantification

Chromatographic techniques are fundamental for separating 5-(4-methylphenyl)thiophene-2-boronic acid from reaction mixtures, impurities, and starting materials, as well as for its quantification.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of boronic acids. rsc.orgscirp.org This technique allows for rapid separation and quantification, even at trace levels. scirp.orgresearchgate.net For this compound, a reversed-phase UPLC system is typically employed.

The analysis often utilizes a C18 column with a gradient elution. rsc.orgscirp.org The mobile phase commonly consists of an aqueous component, such as water with a modifier like ammonium (B1175870) acetate (B1210297) or ammonia, and an organic component like acetonitrile. rsc.orgscirp.org Electrospray ionization (ESI) in negative mode is particularly effective for boronic acids, as they can be readily deprotonated to form the [M-H]⁻ ion. scirp.orgscirp.org This approach avoids the complications of boroxine (B1236090) formation, which can occur under certain conditions. rsc.org The high resolution and sensitivity of tandem mass spectrometry allow for unambiguous identification and quantification through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. scirp.orgsciex.com

Table 1: Illustrative UPLC-ESI-MS/MS Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Acquity BEH C18) rsc.org |

| Mobile Phase A | 0.1% Ammonia in Water scirp.org |

| Mobile Phase B | Acetonitrile scirp.org |

| Flow Rate | 0.25 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative scirp.org |

| Monitored Ion | [M-H]⁻ |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) sciex.com |

This interactive table provides typical starting conditions for the analysis of arylboronic acids based on established methods.

Direct analysis of boronic acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and thermal instability. colostate.educhromatographyonline.com The presence of polar hydroxyl groups leads to strong intermolecular hydrogen bonding, increasing the boiling point and causing potential degradation in the hot GC injector. colostate.edu

To overcome these limitations, derivatization is a mandatory step. colostate.educhromatographyonline.com A common strategy is the conversion of the boronic acid to a more volatile and thermally stable boronate ester. chromatographyonline.com This is often achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a cyclic boronate ester. chromatographyonline.com Another approach involves silylation to replace the active hydrogens of the hydroxyl groups. gcms.cz Once derivatized, the compound can be readily analyzed by GC-MS, allowing for separation from other volatile components and identification based on its mass spectrum. chromatographyonline.com This method has been successfully used to monitor boronic acid impurities in active pharmaceutical ingredients. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) and phenyl rings exhibit characteristic chemical shifts and coupling patterns. The thiophene protons typically appear as doublets in the aromatic region. The protons of the p-substituted methylphenyl group show a typical AA'BB' system (two doublets). nih.gov The methyl group protons appear as a singlet in the upfield region, while the acidic protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.